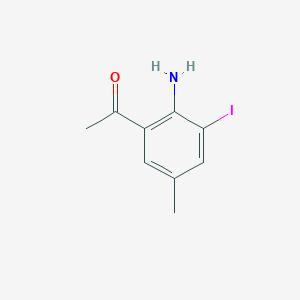
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a phenyl-tetrazole moiety and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves multicomponent reactions. One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in moderate to high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
科学的研究の応用
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets through its tetrazole and piperazine moieties. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications. The exact molecular targets and pathways depend on the specific context of its use.
類似化合物との比較
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with different substituents.
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: A compound with a similar piperazine core but different functional groups.
Uniqueness
tert-Butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a tetrazole ring and a piperazine moiety, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C17H24N6O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
tert-butyl 4-[phenyl(2H-tetrazol-5-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N6O2/c1-17(2,3)25-16(24)23-11-9-22(10-12-23)14(15-18-20-21-19-15)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19,20,21) |
InChIキー |
ZMXVGOZCIPGLQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


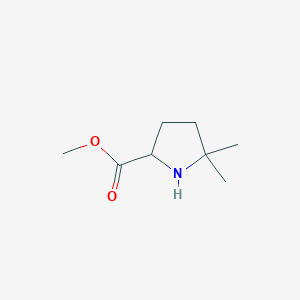
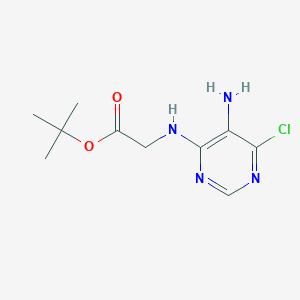
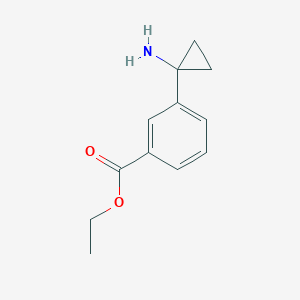
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
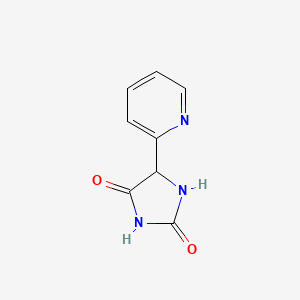
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

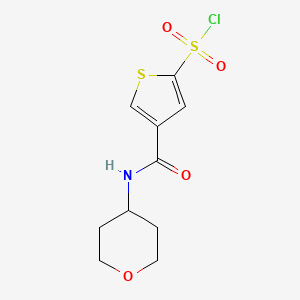
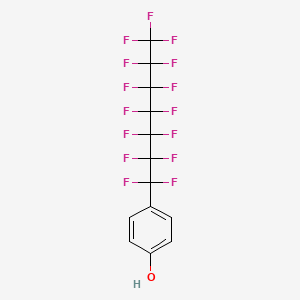

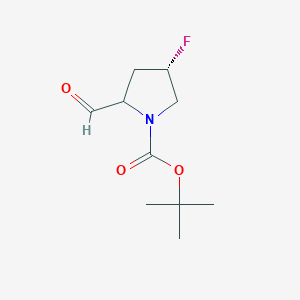
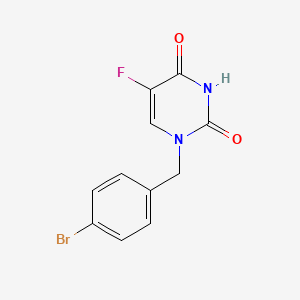
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
